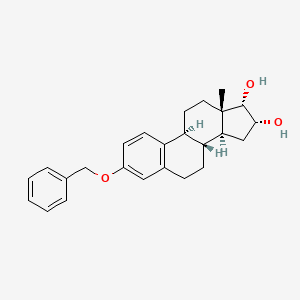

3-O-Benzyl 17-Epiestriol

Übersicht

Beschreibung

3-O-Benzyl 17-Epiestriol: is a synthetic derivative of 17-epiestriol, a metabolite of estradiol. This compound is characterized by the presence of a benzyl group at the 3-O position. It is primarily used in biochemical research, particularly in the study of estrogen receptor interactions and estrogenic activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl 17-Epiestriol typically involves the benzylation of 17-epiestriol. The process can be summarized as follows:

Starting Material: 17-Epiestriol.

Reagent: Benzyl chloride.

Catalyst: A base such as sodium hydride or potassium carbonate.

Solvent: Anhydrous conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete benzylation.

Biologische Aktivität

3-O-Benzyl 17-Epiestriol is a synthetic derivative of 17-epiestriol, a metabolite of estradiol, which has gained attention for its potential biological activities, particularly in the context of estrogen receptor interactions. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its significance in medical research.

- Molecular Formula : C25H30O3

- Molecular Weight : 378.5 g/mol

- CAS Number : 1316291-21-0

This compound is characterized by a benzyl group at the 3-O position, enhancing its stability and bioactivity compared to its parent compound, 17-epiestriol.

Research indicates that this compound acts primarily as a selective estrogen receptor (ER) agonist, particularly for ER-beta. This selectivity is crucial as it may lead to different physiological responses compared to other estrogens that activate both ER-alpha and ER-beta.

Key Findings:

- Potency : It has been shown to be significantly more potent than estradiol in inhibiting vascular cell adhesion molecule-1 (VCAM-1) expression, which is critical in inflammatory processes and cardiovascular health .

- Endothelial Function : The compound induces the expression of endothelial nitric oxide synthase (eNOS), suggesting a role in promoting vascular health through enhanced nitric oxide production .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by:

- Suppressing tumor necrosis factor-alpha (TNF-α)-induced VCAM-1 expression in human umbilical vein endothelial cells.

- Preventing the migration of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) into the nucleus, thereby inhibiting pro-inflammatory signaling pathways .

Estrogenic Activity

The compound demonstrates significant estrogenic activity:

- It binds to estrogen receptors with high affinity, influencing gene transcription related to various physiological processes such as cell proliferation and differentiation.

- Its effects are modulated through nitric oxide pathways, indicating a complex interaction between estrogen signaling and vascular function .

Comparative Analysis with Other Estrogens

| Compound | Potency (relative to estradiol) | Mechanism of Action |

|---|---|---|

| This compound | ~400x more potent | ER-beta agonism, NO synthesis induction |

| Estradiol | Baseline | ER-alpha and ER-beta agonism |

| Genistein | Moderate | ER-beta agonism |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Vascular Health Study : A study demonstrated that this compound significantly reduced VCAM-1 expression in endothelial cells exposed to inflammatory cytokines, suggesting potential therapeutic applications in cardiovascular diseases .

- Cancer Research : Preliminary findings indicate that due to its selective action on ER-beta, this compound could be beneficial in treating certain hormone-sensitive cancers by selectively targeting cancerous tissues while minimizing effects on normal tissues .

- Bone Density Studies : Other research has indicated that compounds similar to this compound may help maintain bone density in postmenopausal women by mimicking estrogen’s protective effects on bone tissue without the associated risks of traditional hormone replacement therapies .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Research indicates that 3-O-Benzyl 17-Epiestriol exhibits selective estrogen receptor modulation, particularly as an agonist for estrogen receptor beta (ERβ). This selectivity may confer benefits in therapeutic contexts, such as:

- Anti-inflammatory Effects : Studies have shown that 17-epiestriol is significantly more potent than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression, which is crucial in inflammatory responses . The benzyl modification may further enhance this effect.

- Cardiovascular Protection : The ability of this compound to modulate endothelial function suggests potential applications in cardiovascular health. It has been observed to induce endothelial nitric oxide synthase (eNOS) expression, promoting vasodilation and improving blood flow .

Hormonal Therapy

This compound may be explored as an alternative or adjunct therapy for conditions associated with estrogen deficiency, such as:

- Menopausal Symptoms : Its estrogenic activity could alleviate symptoms like hot flashes and vaginal atrophy.

- Osteoporosis Prevention : By mimicking estrogen's protective effects on bone density, it could serve as a preventive treatment for postmenopausal osteoporosis.

Cancer Treatment

The selective action of this compound on ERβ positions it as a candidate for targeted cancer therapies. Its potential to inhibit cancer cell proliferation through modulation of estrogen signaling pathways can be beneficial in:

- Breast Cancer : Research indicates that selective ERβ agonists can inhibit the growth of certain breast cancer cell lines .

- Prostate Cancer : Similar mechanisms may apply to prostate cancer, where estrogen receptor modulation plays a role in disease progression.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively suppress TNFα-induced inflammatory markers in human endothelial cells. This suggests its potential utility in treating inflammatory diseases .

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects | Inhibition of VCAM-1 expression | Potential use in cardiovascular diseases |

| Estrogenic activity | Modulation of eNOS expression | Possible therapeutic for menopausal symptoms |

In Vivo Studies

Animal models have been used to evaluate the efficacy of this compound in various conditions. For instance, ovariectomized rat models showed significant improvements in bone density when treated with this compound, indicating its potential role in osteoporosis management .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,16R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUPBUZZJUIEDX-YHYVJRSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747104 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316291-21-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316291-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.